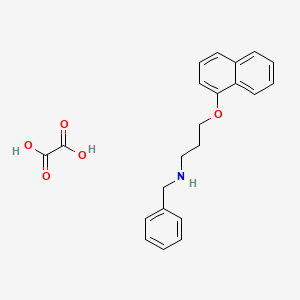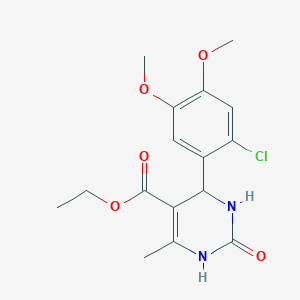![molecular formula C16H22N2O7 B4001749 1-[3-(4-Methyl-2-nitrophenoxy)propyl]pyrrolidine;oxalic acid](/img/structure/B4001749.png)
1-[3-(4-Methyl-2-nitrophenoxy)propyl]pyrrolidine;oxalic acid
Descripción general
Descripción
1-[3-(4-Methyl-2-nitrophenoxy)propyl]pyrrolidine;oxalic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring attached to a propyl chain, which is further linked to a 4-methyl-2-nitrophenoxy group. The oxalic acid component serves as a counterion, forming a salt with the pyrrolidine derivative.
Aplicaciones Científicas De Investigación
1-[3-(4-Methyl-2-nitrophenoxy)propyl]pyrrolidine;oxalic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Métodos De Preparación
The synthesis of 1-[3-(4-Methyl-2-nitrophenoxy)propyl]pyrrolidine;oxalic acid typically involves a multi-step process. The initial step often includes the preparation of the 4-methyl-2-nitrophenoxypropyl intermediate, which is then reacted with pyrrolidine under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final compound .
Análisis De Reacciones Químicas
1-[3-(4-Methyl-2-nitrophenoxy)propyl]pyrrolidine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and nucleophiles for substitution reactions.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-Methyl-2-nitrophenoxy)propyl]pyrrolidine;oxalic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivative of the compound being studied .
Comparación Con Compuestos Similares
1-[3-(4-Methyl-2-nitrophenoxy)propyl]pyrrolidine;oxalic acid can be compared with other similar compounds, such as:
- 1-[3-(4-Methyl-2-nitrophenoxy)propyl]pyrrolidine hydrochloride
- 1-[3-(4-Methyl-2-nitrophenoxy)propyl]pyrrolidine sulfate These compounds share a similar core structure but differ in their counterions, which can influence their solubility, stability, and reactivity. The uniqueness of this compound lies in its specific combination of functional groups and the presence of oxalic acid as a counterion .
Propiedades
IUPAC Name |
1-[3-(4-methyl-2-nitrophenoxy)propyl]pyrrolidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.C2H2O4/c1-12-5-6-14(13(11-12)16(17)18)19-10-4-9-15-7-2-3-8-15;3-1(4)2(5)6/h5-6,11H,2-4,7-10H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKOYAOECQVPPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCCC2)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]imidazole](/img/structure/B4001670.png)
![1-[2-(3-methyl-4-nitrophenoxy)ethyl]pyrrolidine oxalate](/img/structure/B4001673.png)
![4-Methyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B4001676.png)

![2-methoxyethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4001696.png)
![4-[4-(4-Chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4001707.png)
![10-bromo-3-methylsulfanyl-6-(5-phenyl-1H-pyrazol-4-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4001712.png)
![N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4001718.png)
![1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B4001725.png)
![4-Methyl-1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4001731.png)
![1-[2-(3-Ethoxyphenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B4001737.png)
![2-[2-(4-Butan-2-ylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B4001744.png)

![N-[2-(2-butan-2-ylphenoxy)ethyl]propan-2-amine;oxalic acid](/img/structure/B4001758.png)
